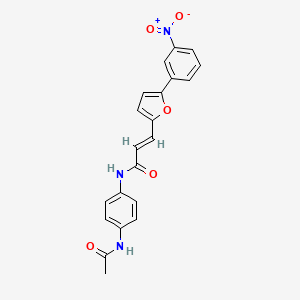

(E)-N-(4-acetamidophenyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

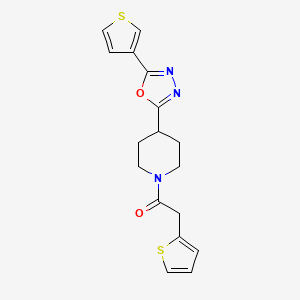

(E)-N-(4-acetamidophenyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide, also known as ANFA, is a chemical compound that has been extensively studied for its potential applications in various fields of scientific research. ANFA is a synthetic molecule that belongs to the class of furan-based compounds. It has a molecular weight of 404.4 g/mol and a chemical formula of C21H17N3O5.

Scientific Research Applications

Reduction and Interaction Mechanisms

Reduction Products Identification : Studies on nitrofuran derivatives, closely related to (E)-N-(4-acetamidophenyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide, revealed that reduction by xanthine oxidase and microsomes produces amine derivatives or equivalent compounds, highlighting a pathway for the conversion of nitro to amino groups in these compounds (Tatsumi, Kitamura, & Yoshimura, 1976).

Polymerization Mechanisms : Investigation into the polymerization mechanisms of acrylamide derivatives, which share structural similarity, underscored the influence of various acetamides on the polymerization rate and product characteristics, providing insight into how structural variations affect polymer formation and stability (Yamashita et al., 1984).

Therapeutic and Biological Applications

Antiviral Properties : Research into similar furan and acrylamide derivatives discovered compounds with significant inhibitory effects on SARS coronavirus helicase, suggesting potential therapeutic applications for viral infections. This highlights the capacity of these compounds to interfere with viral replication processes (Lee et al., 2017).

Corrosion Inhibition : The synthesis and characterization of new acrylamide derivatives, including those related to the compound , have demonstrated significant effectiveness as corrosion inhibitors for metals in acidic environments. This suggests applications in protecting industrial materials from corrosive damage (Abu-Rayyan et al., 2022).

Environmental and Safety Research

- Mitigation of Heat-induced Food Contaminants : Studies have explored strategies for mitigating acrylamide and related compounds in food, addressing concerns over their potential carcinogenicity. This research is critical for developing safer food processing techniques that minimize the formation of harmful substances (Anese et al., 2013).

properties

IUPAC Name |

(E)-N-(4-acetamidophenyl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O5/c1-14(25)22-16-5-7-17(8-6-16)23-21(26)12-10-19-9-11-20(29-19)15-3-2-4-18(13-15)24(27)28/h2-13H,1H3,(H,22,25)(H,23,26)/b12-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCZJOBUSUUOJBK-ZRDIBKRKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)C=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-(4-acetamidophenyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2741631.png)

![(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone](/img/structure/B2741632.png)

![[4-(Morpholin-4-ylmethyl)phenyl]boronic acid hydrochloride](/img/no-structure.png)

![1-(3,4-difluorophenyl)-N-(2,3-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2741638.png)

![(E)-3-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2741642.png)

![2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2741646.png)

![N'-[(E)-(3-chloro-4-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B2741648.png)